methyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride

Lipophilicity LogP Medicinal Chemistry

Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride (CAS 2287344-05-0) is a heterocyclic small-molecule building block belonging to the isoxazole-3-carboxylate ester class, with the molecular formula C₇H₁₁ClN₂O₃ and a molecular weight of 206.63 g/mol. It features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a methyl ester and at the 5-position with a primary aminoethyl side chain, supplied as the hydrochloride salt.

Molecular Formula C7H11ClN2O3
Molecular Weight 206.63 g/mol
CAS No. 2287344-05-0
Cat. No. B6602933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl5-(2-aminoethyl)-1,2-oxazole-3-carboxylatehydrochloride
CAS2287344-05-0
Molecular FormulaC7H11ClN2O3
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)CCN.Cl
InChIInChI=1S/C7H10N2O3.ClH/c1-11-7(10)6-4-5(2-3-8)12-9-6;/h4H,2-3,8H2,1H3;1H
InChIKeyCPNKBFZMVNGIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride (CAS 2287344-05-0): Chemical Identity and Procurement Baseline


Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride (CAS 2287344-05-0) is a heterocyclic small-molecule building block belonging to the isoxazole-3-carboxylate ester class, with the molecular formula C₇H₁₁ClN₂O₃ and a molecular weight of 206.63 g/mol . It features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a methyl ester and at the 5-position with a primary aminoethyl side chain, supplied as the hydrochloride salt . The compound is commercially available from multiple vendors at purities of 95–98% and is used as a synthetic intermediate in medicinal chemistry and organic synthesis, though direct peer-reviewed biological data for this specific compound remain scarce in the public domain .

Why Isoxazole-3-Carboxylate Building Blocks Cannot Be Interchanged: Structural and Physicochemical Differentiation of Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride


Although multiple isoxazole-3-carboxylate derivatives exist as commercially available building blocks, substitution is precluded by divergent physicochemical profiles that govern synthetic compatibility and downstream molecular properties. The specific combination of a methyl ester at the 3-position, a two-carbon aminoethyl linker at the 5-position, and the hydrochloride salt form in this compound (CAS 2287344-05-0) yields a distinct LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor count relative to its closest analogs—including the carboxylic acid congener (CAS 2703775-07-7), the aminomethyl homolog (CAS 893749-60-5), and the 5-amino isoxazole (CAS 485807-08-7) . These differences translate into measurable variations in solubility, reactivity, and pharmacokinetic parameter predictions, making blind substitution scientifically unjustifiable without experimental revalidation [1].

Quantitative Differentiation Evidence: Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride Versus In-Class Alternatives


LogP and Lipophilicity Tuning: Methyl Ester vs. Carboxylic Acid Isoxazole Congeners

The target compound, as the methyl ester (CAS 2287344-05-0), exhibits a computed LogP of approximately 0.38, whereas the corresponding carboxylic acid analog 5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride (CAS 2703775-07-7) has a predicted LogP of approximately -0.50 to -0.70, consistent with the ionization of the free acid at physiological pH . This LogP difference of approximately 0.9–1.1 log units translates to an estimated ~8- to ~12-fold higher partition coefficient for the methyl ester, conferring measurably greater membrane permeability potential in cell-based assays and distinct chromatographic retention behavior during purification .

Lipophilicity LogP Medicinal Chemistry Physicochemical Profiling

Hydrogen-Bond Donor Count and TPSA: Differentiation from Aminomethyl and Amino-Substituted Isoxazole Analogs

The target compound has a computed topological polar surface area (TPSA) of 78.35 Ų with 1 hydrogen-bond donor (HBD; the primary amine, as the HCl salt protonates the amine in aqueous solution but the free base has 2 HBD including NH₂) and 5 hydrogen-bond acceptors (HBA) . In contrast, the 5-aminoisoxazole-3-carboxylate ethyl ester (CAS 485807-08-7) has a lower molecular weight (156.14 vs. 206.63 g/mol) and a different HBD/HBA profile due to the absence of the ethyl linker, while the 5-aminomethyl homolog (CAS 893749-60-5, methyl ester; CAS 253196-38-2, ethyl ester) has one fewer methylene unit in the side chain [1]. The two-carbon aminoethyl spacer in the target compound provides an additional rotatable bond (3 total) and greater conformational flexibility compared to the one-carbon aminomethyl spacer (2 rotatable bonds), which directly impacts pharmacophore matching in receptor-binding applications .

TPSA Hydrogen Bond Donors Drug-likeness Oral Bioavailability Prediction

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free-Base and Zwitterionic Analogs

The hydrochloride salt form of the target compound provides enhanced aqueous solubility and solid-state stability compared to the free-base form of related isoxazole-3-carboxylate esters [1]. While quantitative aqueous solubility data for the target compound are not reported in public databases, the hydrochloride salt of the close carboxylate analog (CAS 2703775-07-7) shows improved water solubility relative to its zwitterionic free-base form, and the general principle of hydrochloride salt formation is well-established to increase aqueous solubility of amine-containing heterocycles by 10- to 100-fold compared to their free-base forms . The five hydrogen-bond acceptors (HBA = 5) in the target compound, combined with the ionic hydrochloride, facilitate solvation in polar media relevant to biological assay conditions .

Salt Form Selection Aqueous Solubility Solid-State Stability Formulation Compatibility

Commercial Purity Benchmark and Vendor Availability Comparison

The target compound (CAS 2287344-05-0) is commercially supplied at 98% purity (LC/GC area%) by Leyan (Product No. 1716741) and at 95%–97% by independent vendors . The carboxylic acid congener (CAS 2703775-07-7) is also available at 98% purity from Leyan . However, the 5-aminomethyl analog (CAS 893749-60-5, free base) and the 5-amino isoxazole ethyl ester (CAS 485807-08-7) are supplied at 95% purity, reflecting a ~3 percentage-point purity gap that may be significant for stoichiometric applications or sensitive catalytic reactions .

Purity Specification Procurement Benchmarking Supply Chain Quality Control

Optimal Application Scenarios for Methyl 5-(2-aminoethyl)-1,2-oxazole-3-carboxylate hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Libraries Requiring CNS-Comparable LogD Profiles

With a computed LogP of ~0.38, the target compound occupies a favorable lipophilicity range for CNS drug discovery (typically LogD 1–3). Its methyl ester provides approximately 8–12× higher membrane permeability potential compared to the carboxylic acid congener, making it the preferred choice when designing fragment libraries where passive permeability is a key selection criterion. Researchers optimizing blood-brain barrier penetration should prioritize this compound over the more polar acid analog, which would reside outside the CNS drug-like chemical space .

Structure-Activity Relationship (SAR) Studies Investigating Aminoethyl Linker Length in Target Binding

The two-carbon aminoethyl spacer at the 5-position (n=2) distinguishes this compound from the one-carbon aminomethyl homolog (n=1). In SAR campaigns targeting receptors or enzymes where the distance between the isoxazole core and the primary amine pharmacophore is critical—such as in glutamate receptor modulators or monoamine oxidase inhibitors—this compound provides a distinct geometric probe. The additional rotatable bond (3 vs 2) also offers greater conformational sampling, which may be essential for capturing bioactive conformations [1].

Multi-Step Parallel Synthesis Requiring High-Purity Building Blocks

At a commercial purity specification of 98%, the target compound offers a quantitative advantage over the 95%-purity aminomethyl and 5-amino analogs for applications where impurity carry-through is problematic. In parallel amide coupling or reductive amination library synthesis, the 3% purity gap can translate to measurable differences in final product purity after multiple synthetic steps, reducing the need for intermediate purification and improving overall library quality. This makes the compound the procurement-preferred choice for high-throughput medicinal chemistry workflows .

Aqueous Biological Assay Development Benefiting from Pre-formed Hydrochloride Salt

The hydrochloride salt form eliminates the variability associated with in-house salt preparation or free-base handling, providing consistent solubility and ionization behavior across assay batches. For academic screening centers or CROs running standardized biochemical or cell-based assays, the pre-formed HCl salt ensures reproducible DMSO-to-aqueous dilution profiles and minimizes precipitation artifacts that can confound dose-response curve generation. This is particularly relevant when the compound is used as a reference standard or control in high-throughput screening campaigns .

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